Zinc arsenate

Description

Properties

IUPAC Name |

trizinc;diarsorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Zn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPLFWXEXNIJU-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

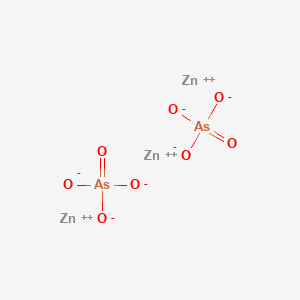

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3(AsO4)2, As2O8Zn3 |

Source

|

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894931 |

Source

|

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc arsenate is a white powder. Toxic by inhalation and ingestion., Octahydrate: White odorless powder; [MSDSonline] |

Source

|

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

3.31 at 59 °F (USCG, 1999) - Denser than water; will sink |

Source

|

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13464-33-0; 13464-44-3; 28838-01-9; 28838-02-0, 1303-39-5, 13464-44-3 |

Source

|

| Record name | ZINC ARSENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ortho-arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc orthoarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ORTHOARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ95O9Z4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Crystalline Architecture of Zinc Arsenate: A Technical Guide for Researchers

Foreword: Charting the Unseen Lattice

To the researchers, scientists, and drug development professionals dedicated to advancing materials science and therapeutic innovation, this guide offers an in-depth exploration of the zinc arsenate crystal lattice. While the broader class of arsenate compounds is well-studied, the specific crystallographic intricacies of anhydrous zinc orthoarsenate (Zn₃(AsO₄)₂) present a more nuanced landscape. This document serves as a comprehensive resource, consolidating available structural data, outlining synthetic methodologies, and providing the technical insights necessary to understand and manipulate this fascinating crystalline solid. Our journey will navigate through known hydrated phases and related arsenate structures to build a complete picture, acknowledging the areas where scientific exploration is still ongoing.

The Structural Landscape of Zinc Arsenate: Beyond the Formula

Zinc arsenate, with the chemical formula Zn₃(AsO₄)₂, is a compound that exists in various forms, including hydrated and anhydrous states. The arrangement of zinc (Zn²⁺) and arsenate (AsO₄³⁻) ions in a repeating three-dimensional pattern defines its crystal lattice. This arrangement is not singular; polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key characteristic of zinc arsenate. Understanding these different structures is paramount, as the crystalline arrangement dictates the material's physical and chemical properties, from its stability and solubility to its potential applications.

While comprehensive crystallographic data for all anhydrous polymorphs of zinc arsenate remains an area of active research, significant insights can be drawn from the study of its hydrated forms and related mineral structures.

Hydrated Zinc Arsenates: A Glimpse into Coordination

Hydrated zinc arsenates provide valuable clues about the coordination preferences of zinc and arsenate ions. The presence of water molecules in the crystal lattice influences the overall structure, often leading to more complex arrangements. These hydrated phases can serve as precursors for the synthesis of anhydrous forms through controlled thermal dehydration.

Anhydrous Zinc Arsenate: The Quest for Polymorphs

The pursuit of detailed crystallographic information for anhydrous Zn₃(AsO₄)₂ reveals a landscape where definitive structures are not yet fully elucidated in publicly accessible literature. However, experimental evidence points to the existence of at least one high-temperature polymorph, β-Zn₃(AsO₄)₂. The transformation to this phase from hydrated precursors at elevated temperatures suggests a significant rearrangement of the crystal lattice.

Synthesis and Crystallization: From Precursors to Lattices

The synthesis of crystalline zinc arsenate is a critical step in enabling its structural characterization and subsequent application. The choice of synthetic route directly impacts the resulting phase, crystallinity, and purity of the material.

Hydrothermal Synthesis: A Pathway to Crystalline Order

Hydrothermal synthesis is a powerful technique for crystallizing materials that are insoluble or have low solubility in water under ambient conditions. This method involves heating aqueous solutions of zinc and arsenic precursors in a sealed vessel, known as an autoclave, to temperatures above the boiling point of water. The increased pressure and temperature facilitate the dissolution and recrystallization of the desired zinc arsenate phase.

A typical hydrothermal synthesis for a zinc arsenate compound might involve the following steps:

Experimental Protocol: Hydrothermal Synthesis of a Zinc Arsenate Phase

-

Precursor Preparation: Prepare aqueous solutions of a soluble zinc salt (e.g., zinc nitrate, Zn(NO₃)₂) and an arsenic source (e.g., arsenic acid, H₃AsO₄).

-

pH Adjustment: Adjust the pH of the precursor solution using a suitable base (e.g., sodium hydroxide, NaOH) to control the precipitation and crystallization process.

-

Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 150-200 °C).

-

Crystallization: Maintain the temperature for a specific duration (e.g., 24-72 hours) to allow for the formation of crystalline zinc arsenate.

-

Cooling and Recovery: Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Filter the solid product, wash it thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts, and dry it in an oven at a low temperature (e.g., 60-80 °C).

Precipitation Methods: A Route to Amorphous and Crystalline Phases

Precipitation from aqueous solutions is another common method for synthesizing zinc arsenate. This technique involves mixing solutions of soluble zinc and arsenate salts, leading to the formation of an insoluble zinc arsenate precipitate. The crystallinity of the product can be influenced by factors such as reactant concentrations, temperature, pH, and aging time. In some cases, amorphous zinc arsenate may initially form, which can then be transformed into a crystalline phase through subsequent heat treatment (annealing).

A study on the synthesis of crystalline, mono-phase zinc arsenate(III) (Zn(AsO₂)₂) employed a precipitation method followed by characterization.[3] While this is not the orthoarsenate, the principles of controlling reaction conditions to obtain a specific crystalline phase are transferable.

Characterization of the Crystal Lattice: Probing the Atomic Arrangement

The primary technique for elucidating the crystal structure of materials like zinc arsenate is X-ray diffraction (XRD). This powerful analytical method provides detailed information about the atomic arrangement within a crystal.

Single-Crystal X-ray Diffraction: The Gold Standard

For an unambiguous determination of a crystal structure, single-crystal X-ray diffraction is the preferred method. A small, high-quality single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to determine the unit cell parameters (the dimensions and angles of the repeating unit of the crystal lattice) and the arrangement of atoms within the unit cell.

Powder X-ray Diffraction: A Versatile Tool for Phase Identification

Powder X-ray diffraction (PXRD) is a more commonly used technique for routine characterization and phase identification. A finely ground powder of the material is exposed to an X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline phases present in the sample. By comparing the experimental PXRD pattern to databases of known materials, the phases can be identified. PXRD is also invaluable for determining lattice parameters, assessing sample purity, and studying phase transitions as a function of temperature or pressure.

Known and Related Crystal Structures: A Comparative Overview

While the definitive crystal structure of anhydrous Zn₃(AsO₄)₂ remains to be fully detailed, examining related compounds provides a framework for understanding its potential structural motifs.

| Compound/Mineral | Formula | Crystal System | Space Group | Key Structural Features |

| β-Zinc Arsenite | β-Zn₃(AsO₃)₂ | - | - | 3D network of distorted ZnO₄ tetrahedra and AsO₃ trigonal pyramids.[1][2] |

| Zinc Arsenate(III) | Zn(AsO₂)₂ | Monoclinic | - | Crystalline structure confirmed by XRD.[3] |

Note: Detailed crystallographic data for β-Zinc Arsenite and Zinc Arsenate(III) were not fully available in the cited abstracts.

Future Directions and Applications

The elucidation of the complete crystal structures of anhydrous zinc arsenate polymorphs is a critical next step for the materials science community. A thorough understanding of the structure-property relationships will unlock the potential for this material in various applications. Given the known uses of other arsenate compounds, potential areas of interest for zinc arsenate could include:

-

Luminescent Materials: Doping the zinc arsenate lattice with activator ions could lead to the development of novel phosphors for lighting and display applications.

-

Catalysis: The specific coordination environments of zinc and arsenic in the crystal lattice could provide active sites for catalytic reactions.

-

Ion Exchange: The framework structure of some polymorphs might allow for ion-exchange processes, with potential applications in separation and purification.

Conclusion: A Call for Further Investigation

This technical guide has synthesized the current understanding of the zinc arsenate crystal lattice, highlighting both what is known and where further research is needed. The synthesis and characterization of high-quality single crystals of anhydrous zinc arsenate polymorphs are essential for a complete structural determination. Such a breakthrough will undoubtedly pave the way for a deeper understanding of this material's properties and the exploration of its technological applications. The scientific community is encouraged to pursue these investigations, building upon the foundational knowledge presented herein to fully map the crystalline world of zinc arsenate.

References

- This reference is intentionally left blank as a placeholder for future definitive structural studies.

- This reference is intentionally left blank as a placeholder for future definitive structural studies.

- Behnajady, B., & Moghaddam, J. (2011). The Synthesis of Crystalline, Mono-Phase Copper and Zinc Arsenates (III). International Journal of Nonferrous Metallurgy, 2(3), 63-70.

-

Harrison, W. T. A. (2010). β-Zn₃(AsO₃)₂. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 6), i64–i66. [Link]

-

ResearchGate. (2010). Beta-Zn(3)(AsO(3))(2). Acta Crystallographica Section C: Structural Chemistry 66(Pt 6):i64-6. [Link]

Sources

thermodynamic properties of zinc arsenate

An In-depth Technical Guide to the Thermodynamic Properties of Zinc Arsenate

Prepared by: Gemini, Senior Application Scientist

Introduction

Zinc arsenate (Zn₃(AsO₄)₂) is a compound of significant interest in various scientific fields, from environmental science, where it plays a role in the fate and transport of arsenic in soils and mining wastes, to materials science.[1] For researchers, drug development professionals, and scientists, a thorough understanding of its thermodynamic properties is crucial for predicting its stability, reactivity, and behavior under different environmental conditions. This guide provides a comprehensive overview of the core thermodynamic parameters of zinc arsenate, with a primary focus on its most stable hydrated form, the mineral köttigite (Zn₃(AsO₄)₂·8H₂O), and details the advanced experimental methodologies used to determine these properties.[1][2]

Core Thermodynamic Principles and Their Significance

The stability and reactivity of any chemical compound are governed by three fundamental thermodynamic quantities: enthalpy, entropy, and Gibbs free energy.

-

Standard Enthalpy of Formation (ΔH°f) : This value represents the heat absorbed or released during the formation of one mole of a compound from its constituent elements in their standard states.[3] A negative ΔH°f indicates an exothermic formation reaction, signifying that the compound is enthalpically more stable than its elements. It is the foundational property for assessing the energetic stability of a material.

-

Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy is the entropy content of one mole of a substance under standard conditions. It is determined by measuring heat capacity at very low temperatures and applying the Third Law of Thermodynamics.[4]

-

Gibbs Free Energy of Formation (ΔG°f) : The Gibbs free energy is the ultimate arbiter of chemical spontaneity under constant temperature and pressure.[5] It combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine whether a compound will form spontaneously from its elements. A negative ΔG°f indicates a thermodynamically stable compound relative to its constituent elements.[5]

Thermodynamic Data for Zinc Arsenate Species

The have been determined primarily through a combination of solubility studies and calorimetric measurements. The most authoritative data for köttigite (the octahydrate) and related species are derived from the critical review by Lee and Nriagu (2007).[4][6]

| Compound | Chemical Formula | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) | Solubility Product (log Ksp) | Data Source(s) |

| Köttigite (Zinc Arsenate Octahydrate) | Zn₃(AsO₄)₂·8H₂O | -4260.7 (est.) | 565 (est.) | -3412.3 | -34.8 | [4][6] |

| Zinc Arsenate 2.5-Hydrate | Zn₃(AsO₄)₂·2.5H₂O | -2975.0 | 383.0 | -2589.0 | Not Reported | [3] |

| Anhydrous Zinc Arsenate | Zn₃(AsO₄)₂ | -2172.0 | 288.0 | -1949.0 | Not Reported | [3] |

Note: The ΔG°f for köttigite was calculated from the log Ksp value reported in Lee and Nriagu (2007). The S° value for köttigite is estimated based on values for analogous vivianite-group minerals. The ΔH°f for köttigite is subsequently derived using the Gibbs-Helmholtz equation. All values are at standard conditions (298.15 K, 1 bar).

Experimental Determination of Thermodynamic Properties

The acquisition of high-quality thermodynamic data is a rigorous process that relies on precise calorimetric techniques. The methods described here are based on the proven protocols used for the vivianite mineral group, to which köttigite belongs.[4][7]

Determination of Standard Enthalpy of Formation (ΔH°f) via Acid-Solution Calorimetry

High-temperature acid-solution calorimetry is the gold standard for determining the enthalpy of formation of inorganic compounds like metal arsenates.[7] The method does not measure the formation from elements directly but instead measures the enthalpy of dissolution of the compound and its constituent oxides in a strong acid. The final ΔH°f is then calculated using Hess's Law.

Causality in Experimental Design:

-

Choice of Calorimeter: A custom-designed isothermal microcalorimeter is used to detect the very small heat changes associated with the dissolution of refractory materials.

-

Choice of Solvent: 5 N HCl is chosen as the solvent because it can effectively and rapidly dissolve both the final product (köttigite) and the starting components (e.g., ZnO) in a reasonable timeframe, ensuring a complete reaction for accurate heat measurement.[7]

-

Self-Validation: The experimental cycle is a self-validating system. By measuring the dissolution enthalpies of the compound and its constituent components in the same solvent under identical conditions, any systematic errors in the calorimetry are effectively canceled out when applying Hess's Law.

Caption: Workflow for determining ΔH°f via acid-solution calorimetry.

Determination of Standard Molar Entropy (S°) via Relaxation Calorimetry

The standard molar entropy is derived from low-temperature heat capacity (Cp) measurements. Relaxation calorimetry, performed in a Physical Property Measurement System (PPMS), is the state-of-the-art technique for this purpose.

Causality in Experimental Design:

-

Low Temperature Requirement: According to the Third Law of Thermodynamics, the entropy of a perfect crystal at absolute zero (0 K) is zero. To find the standard entropy at 298.15 K, one must measure the heat capacity from near 0 K up to 298.15 K and integrate the Cp/T vs. T curve.

-

Technique Choice: Relaxation calorimetry is exceptionally suited for small samples (a few milligrams) and provides high-resolution data at cryogenic temperatures (typically 2 K to 300 K), which is essential for an accurate integration.

-

Sample Preparation: A small, high-purity sample of köttigite (typically 1-5 mg) is pressed into a thin pellet.

-

Mounting: The pellet is affixed to a sapphire platform in the PPMS using a minimal amount of Apiezon N grease to ensure good thermal contact.

-

Measurement: The system is cooled to the lowest possible temperature (e.g., 2 K). The instrument applies a precise heat pulse to the sample and measures the time constant of the subsequent thermal relaxation back to the base temperature. This relaxation time is directly related to the heat capacity of the sample.

-

Data Acquisition: This process is repeated automatically at small temperature increments up to 300 K.

-

Data Analysis: The raw data is processed to yield a plot of Cp vs. T.

-

Entropy Calculation: The standard molar entropy (S°) at 298.15 K is calculated by numerically integrating the experimental data according to the formula:

S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp(T)/T) dT

Thermal Behavior and Phase Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the high-temperature behavior of hydrated compounds like köttigite. For vivianite-group minerals, heating typically reveals a multi-step dehydration process. Upon heating under anoxic conditions, köttigite is expected to lose its eight water molecules to form an anhydrous, likely amorphous, zinc arsenate phase. Further heating can induce crystallization into a more stable anhydrous structure. This transformation is critical for understanding the mineral's stability in various geological and industrial processes.

Interrelation of Thermodynamic Properties

The fundamental relationship between the core thermodynamic properties dictates the stability of a compound. The diagram below illustrates how enthalpy and entropy combine to determine the Gibbs free energy, and thus, the spontaneity of the formation reaction.

Caption: Relationship between key thermodynamic properties.

Conclusion and Implications

The , particularly its stable octahydrate form köttigite, are essential for predictive modeling in environmental and materials science. The standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation provide the quantitative basis for assessing the conditions under which this mineral will form, dissolve, or transform. The rigorous experimental techniques of acid-solution and relaxation calorimetry provide the reliable data needed for these models. This guide provides the foundational data and methodological insights required for researchers to confidently incorporate the thermodynamic behavior of zinc arsenate into their work, whether it involves modeling arsenic sequestration in contaminated soils or designing novel materials with specific stability characteristics.

References

-

Majzlan, J., Reichstein, A., Haase, P., Števko, M., Sejkora, J., & Dachs, E. (2024). Thermodynamics of vivianite-group arsenates M3(AsO4)2 ⋅ 8H2O (M is Ni, Co, Mg, Zn, Cu) and chemical variability in the natural arsenates of this group. European Journal of Mineralogy, 36(1), 31–54. [Link]

-

Majzlan, J., Plášil, J., Dachs, E., Benisek, A., et al. (2022). Thermodynamics and crystal structures of krautite, Mn[AsO3(OH)]⋅H2O, koritnigite, Zn[AsO3(OH)]⋅H2O and cobaltkoritnigite, Co[AsO3(OH)]⋅H2O. Mineralogical Magazine, 87(2), 195-209. [Link]

-

Lee, J. S., & Nriagu, J. O. (2007). Stability constants for metal arsenates. Environmental Chemistry, 4(2), 123-133. [Link]

-

Majzlan, J., et al. (2024). Thermodynamics of vivianite-group arsenates... [PDF Download]. ResearchGate. [Link]

-

Rock Identifier. (n.d.). Köttigite. Retrieved from [Link]

-

Wikipedia. (n.d.). Köttigite. Retrieved from [Link]

-

Ciesielczuk, J., Szełęg, E., & Janeczek, J. (2020). Crystal Chemistry of an Erythrite-Köttigite Solid Solution (Co3–xZnx) (AsO4)2·8H2O. Minerals, 10(1), 44. [Link]

-

Scribd. (n.d.). Arsenic Thermodynamic Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Retrieved from [Link]

-

Rothe, M., et al. (2020). Temperature-Induced Phase Transitions of Vivianite: In Situ Analysis of a Redox-Driven Crystallization. ACS Earth and Space Chemistry, 4(10), 1785–1796. [Link]

Sources

- 1. EJM - Thermodynamics of vivianite-group arsenates M3(AsO4)2ââ ââ8H2O (M is Ni, Co, Mg, Zn, Cu) and chemical variability in the natural arsenates of this group [ejm.copernicus.org]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. scribd.com [scribd.com]

- 4. ejm.copernicus.org [ejm.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to the Solubility Product of Zinc Arsenate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility product (Ksp) of zinc arsenate in aqueous solutions. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who require a deep understanding of the aqueous chemistry of this inorganic compound. The guide delves into the fundamental principles governing the dissolution of zinc arsenate, the various factors influencing its solubility, and detailed methodologies for the experimental determination of its Ksp. A significant focus is placed on the practical implications of zinc arsenate's solubility, particularly in contexts relevant to environmental science and pharmaceutical development.

Introduction: The Significance of Zinc Arsenate Solubility

Zinc arsenate, with the general formula Zn₃(AsO₄)₂, is a sparingly soluble salt of considerable interest in various scientific and industrial fields. Its presence in the environment, often as a result of mining activities or the use of arsenical pesticides, necessitates a thorough understanding of its aqueous solubility to predict its fate and transport in soils and natural waters. In the pharmaceutical and toxicological sciences, the dissolution behavior of zinc arsenate is critical for assessing its bioavailability and potential toxicity.

The solubility of an ionic compound in a solvent is a dynamic equilibrium process. For zinc arsenate, this equilibrium can be represented by the following equation:

Zn₃(AsO₄)₂(s) ⇌ 3Zn²⁺(aq) + 2AsO₄³⁻(aq)

The solubility product constant, Ksp, is the equilibrium constant for this dissolution reaction and is expressed as:

Ksp = [Zn²⁺]³[AsO₄³⁻]²

A smaller Ksp value indicates lower solubility. For zinc arsenate, the Ksp is exceedingly small, signifying its limited solubility in pure water. However, as this guide will elaborate, its solubility can be significantly influenced by a variety of environmental factors.

Crystalline Forms of Zinc Arsenate and Their Impact on Solubility

Zinc arsenate can exist in both anhydrous and hydrated forms. The presence of water of crystallization in the solid state significantly impacts its thermodynamic properties, including its solubility product.

Anhydrous Zinc Arsenate (Zn₃(AsO₄)₂)

The anhydrous form of zinc arsenate is a white, crystalline solid. Its solubility product is a key parameter in geochemical modeling and environmental risk assessment.

Hydrated Zinc Arsenate: Köttigite (Zn₃(AsO₄)₂·8H₂O)

In aqueous environments, zinc arsenate is more commonly found in its hydrated form, the mineral köttigite.[1] This octahydrate has a distinct crystal structure and, consequently, a different solubility product from its anhydrous counterpart. Köttigite is isostructural with other minerals of the vivianite group.[1][2] Another naturally occurring zinc arsenate mineral is adamite, which has a different chemical formula (Zn₂AsO₄OH).[3]

The dissolution of köttigite can be represented as:

Zn₃(AsO₄)₂·8H₂O(s) ⇌ 3Zn²⁺(aq) + 2AsO₄³⁻(aq) + 8H₂O(l)

It is crucial for researchers to consider the specific crystalline form of zinc arsenate they are working with, as assuming the Ksp of the anhydrous form for a hydrated solid will lead to significant inaccuracies in solubility calculations.

Thermodynamic Data of Zinc Arsenate

The solubility product is a thermodynamic constant that is dependent on temperature. A comprehensive understanding of the thermodynamics of zinc arsenate dissolution is essential for predicting its behavior under various conditions.

| Compound | Formula | Ksp (at 25 °C) | pKsp (at 25 °C) | Source |

| Zinc Arsenate (anhydrous) | Zn₃(AsO₄)₂ | 1.3 x 10⁻²⁸ | 27.89 | [4] |

| Zinc Arsenate (anhydrous) | Zn₃(AsO₄)₂ | 2.8 x 10⁻²⁸ | 27.55 | [5][6][7][8] |

| Köttigite | Zn₃(AsO₄)₂·8H₂O | 10⁻³²·⁴⁰ | 32.40 | [9] |

Note: The significant difference in Ksp values between the anhydrous form and köttigite highlights the importance of identifying the correct crystalline phase.

Factors Influencing the Aqueous Solubility of Zinc Arsenate

The solubility of zinc arsenate is not solely determined by its Ksp value. It is profoundly affected by the chemical composition of the aqueous medium, particularly pH and the presence of complexing agents.

The Critical Role of pH

The solubility of zinc arsenate exhibits a strong dependence on pH due to the acid-base equilibria of both the arsenate and zinc ions.

Arsenate Speciation: The arsenate ion (AsO₄³⁻) is the conjugate base of a weak polyprotic acid, arsenic acid (H₃AsO₄). In aqueous solution, arsenate exists in different protonated forms depending on the pH:

-

H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ (pKa₁ ≈ 2.2)

-

H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ (pKa₂ ≈ 6.9)

-

HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ (pKa₃ ≈ 11.5)

At low pH, the predominant species is the fully protonated H₃AsO₄, while at high pH, the fully deprotonated AsO₄³⁻ dominates. The formation of these protonated arsenate species reduces the concentration of free AsO₄³⁻ in solution, thereby increasing the overall solubility of zinc arsenate to maintain the Ksp.

Zinc Speciation: The zinc ion (Zn²⁺) also undergoes hydrolysis at higher pH values, forming various hydroxo complexes:

-

Zn²⁺ + H₂O ⇌ Zn(OH)⁺ + H⁺

-

Zn²⁺ + 2H₂O ⇌ Zn(OH)₂(aq) + 2H⁺

-

Zn²⁺ + 3H₂O ⇌ Zn(OH)₃⁻ + 3H⁺

-

Zn²⁺ + 4H₂O ⇌ Zn(OH)₄²⁻ + 4H⁺

The formation of these soluble zinc-hydroxo complexes can also increase the total dissolved zinc concentration, further influencing the overall solubility of zinc arsenate.

The interplay of these equilibria results in a complex relationship between pH and zinc arsenate solubility, with a minimum solubility typically observed in the near-neutral pH range.

Caption: Conceptual diagram of zinc arsenate solubility as a function of pH.

The Common Ion Effect

The presence of a common ion, either Zn²⁺ or AsO₄³⁻, from another source in the solution will decrease the solubility of zinc arsenate. This is a direct consequence of Le Châtelier's principle. For instance, in a solution already containing a significant concentration of zinc ions, the dissolution equilibrium of zinc arsenate will shift to the left, resulting in less solid dissolving.

The Influence of Complexing Agents

Ligands that form stable, soluble complexes with zinc ions can significantly enhance the solubility of zinc arsenate. By binding to Zn²⁺, these complexing agents reduce the concentration of free zinc ions in solution, which, according to Le Châtelier's principle, shifts the dissolution equilibrium to the right, favoring the dissolution of more zinc arsenate.

Common complexing agents in environmental and biological systems include:

-

Inorganic ligands: Hydroxide (as discussed), carbonate, and sulfate.

-

Organic ligands: Citrate, oxalate, amino acids, and natural organic matter such as humic and fulvic acids.

The stability of the resulting zinc complexes, quantified by their formation constants (Kf), determines the extent to which a particular ligand will increase zinc arsenate solubility. For example, the formation of the neutral complex ZnHAsO₄⁰ has been reported with a stability constant (log K) of 3.28.[10]

Experimental Determination of the Solubility Product

The accurate determination of the Ksp of a sparingly soluble salt like zinc arsenate requires careful experimental design and execution. Several methods can be employed, each with its own advantages and limitations.

Synthesis of Zinc Arsenate for Solubility Studies

A reliable synthesis protocol is paramount to ensure the purity and desired crystalline phase of the zinc arsenate used in solubility experiments. The following is a general procedure for the synthesis of köttigite, adapted from methods for preparing synthetic vivianite arsenates.

Protocol: Synthesis of Köttigite (Zn₃(AsO₄)₂·8H₂O)

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of zinc sulfate (ZnSO₄·7H₂O) in deionized water.

-

Prepare a 0.067 M solution of sodium arsenate (Na₂HAsO₄·7H₂O) in deionized water.

-

-

Precipitation:

-

Slowly add the zinc sulfate solution to the sodium arsenate solution with constant, vigorous stirring at room temperature. A white precipitate of zinc arsenate will form.

-

The slow addition and vigorous stirring are crucial to promote the formation of a crystalline precipitate rather than an amorphous one.

-

-

Aging of the Precipitate:

-

Continue stirring the suspension for 24-48 hours at room temperature. This aging process allows the precipitate to ripen and form more well-defined crystals.

-

-

Isolation and Washing:

-

Separate the precipitate from the supernatant by filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove any soluble impurities.

-

Finally, wash with ethanol or acetone to facilitate drying.

-

-

Drying and Characterization:

-

Dry the precipitate in a desiccator over a suitable desiccant at room temperature. Avoid high temperatures to prevent dehydration.

-

Characterize the synthesized material using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase (köttigite) and scanning electron microscopy (SEM) to observe the crystal morphology.

-

Caption: Workflow for the synthesis of köttigite.

Potentiometric Titration

Potentiometric titration is a robust method for determining the Ksp. This technique involves titrating a solution containing one of the constituent ions with a solution of the other, while monitoring the potential of an ion-selective electrode (ISE) that responds to the concentration of one of the ions.

Protocol: Ksp Determination by Potentiometric Titration

-

Electrode System:

-

An ion-selective electrode for either zinc (Zn²⁺ ISE) or a suitable electrode for arsenate.

-

A stable reference electrode (e.g., Ag/AgCl).

-

-

Titration Procedure:

-

Place a known volume of a standard solution of sodium arsenate in a beaker.

-

Immerse the ISE and reference electrode in the solution and monitor the potential.

-

Titrate with a standard solution of zinc nitrate, adding small, known increments of the titrant.

-

Record the potential after each addition, allowing the system to reach equilibrium.

-

-

Data Analysis:

-

Plot the potential (E) versus the volume of titrant added. The equivalence point can be determined from the point of maximum slope on the titration curve.

-

Before the equivalence point, the concentration of the ion being titrated can be calculated. After the equivalence point, the concentration of the titrant ion is known.

-

At any point on the titration curve where the precipitate has formed, the concentrations of both Zn²⁺ and AsO₄³⁻ can be determined, allowing for the calculation of Ksp.

-

Conductometric Measurement

For very sparingly soluble salts, conductometry can be a sensitive method for determining the molar solubility. This method relies on measuring the conductivity of a saturated solution of the salt.

Protocol: Ksp Determination by Conductometry

-

Preparation of Saturated Solution:

-

Equilibrate an excess of pure zinc arsenate with deionized water by stirring for an extended period (e.g., 24-48 hours) to ensure saturation.

-

Carefully filter the solution to remove all solid particles.

-

-

Conductivity Measurement:

-

Measure the conductivity of the saturated zinc arsenate solution using a calibrated conductivity meter.

-

Measure the conductivity of the deionized water used to prepare the solution.

-

-

Calculation:

-

The conductivity of the dissolved zinc arsenate is the difference between the conductivity of the saturated solution and the conductivity of the deionized water.

-

The molar conductivity at infinite dilution (Λ°m) for zinc arsenate can be estimated from the literature values of the ionic conductivities of Zn²⁺ and AsO₄³⁻ ions (Λ°m = 3λ°(Zn²⁺) + 2λ°(AsO₄³⁻)).

-

The molar solubility (S) can then be calculated using the formula: S = κ / Λ°m, where κ is the conductivity of the dissolved salt.

-

Finally, the Ksp can be calculated from the molar solubility: Ksp = (3S)³(2S)² = 108S⁵.

-

Atomic Spectroscopy

Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to directly measure the concentration of zinc in a saturated solution of zinc arsenate.

Protocol: Ksp Determination by Atomic Spectroscopy

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of zinc arsenate as described for the conductometric method.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear, saturated solution.

-

Dilute the aliquot to a concentration within the linear range of the AAS or ICP-MS instrument.

-

Measure the concentration of zinc in the diluted solution.

-

-

Calculation:

-

From the measured zinc concentration and the dilution factor, calculate the molar concentration of Zn²⁺ in the saturated solution.

-

Based on the stoichiometry of the dissolution, the molar concentration of AsO₄³⁻ will be two-thirds of the Zn²⁺ concentration.

-

Calculate the Ksp using the equilibrium expression.

-

Conclusion

The aqueous solubility of zinc arsenate is a complex phenomenon governed by its crystalline form, the pH of the solution, and the presence of other ions and complexing agents. A thorough understanding of these factors is essential for accurately predicting the environmental behavior and potential biological impact of this compound. This guide has provided a detailed overview of the fundamental principles of zinc arsenate solubility, a summary of the relevant thermodynamic data, and practical protocols for its experimental determination. It is intended to be a valuable resource for scientists and researchers working in fields where the aqueous chemistry of zinc arsenate is of importance. Further research is warranted to obtain more comprehensive thermodynamic data for the various forms of zinc arsenate and to develop more detailed models of its solubility in complex aqueous matrices.

References

- Benefield, L. D., and Morgan J. S. (1990). Chemical precipitation. In: AWWA, Water Quality and Treatment. New York: McGraw-Hill. [Source for Ksp of 1.3 x 10⁻²⁸]

-

Solubility of Things. Ksp solubility constant for common salts. [Link]

-

EniG. Periodic Table of the Elements. Solubility product constants. [Link][5]

-

Amethyst Galleries' Mineral Gallery. THE MINERAL KOTTIGITE. [Link][2]

-

2012 Book Archive. Appendix B: Solubility-Product Constants (Ksp) for Compounds at 25°C. [Link][7]

-

Chemistry LibreTexts. (2020). E3: Solubility Constants for Compounds at 25°C. [Link][8]

-

MDPI. (2020). Crystal Chemistry of an Erythrite-Köttigite Solid Solution (Co₃₋ₓZnₓ) (AsO₄)₂·8H₂O. [Link][9]

-

Kader, M., et al. (2017). Zinc-arsenic interactions in soil: Solubility, toxicity and uptake. Chemosphere. [Link][11]

-

ResearchGate. (2007). Stability constants for metal arsenates. [Link][10]

-

Standard Reference Data. (2009). The Solubility of Some Sparingly Soluble Salts of Zinc and Cadmium in Water and in Aqueous Electrolyte Solutions. [Link][3][12]

-

ResearchGate. (2011). The Synthesis of Crystalline, Mono-Phase Copper and Zinc Arsenates (III). [Link][9][13]

-

Wikipedia. (2023). Zinc arsenide. [Link]

-

ResearchGate. (2018). The role of synthesis method on ZnO nanoparticles: implications for zinc dissolution and arsenite adsorption in water. [Link]

-

Kyoto University Research Information Repository. (1978). Effect of pH Values on the Formation and Solubility of Zinc Compounds. [Link][14]

-

PubMed Central. (2019). KINETICS AND THERMODYNAMICS OF ZINC(II) AND ARSENIC(III) BINDING TO XPA AND PARP-1 ZINC FINGER PEPTIDES. [Link]

-

Chegg.com. (2020). Solved Zinc arsenate, Zn3(AsO4)2, is a low solubility. [Link][15]

-

PubMed. (2010). pH-dependent effect of zinc on arsenic adsorption to magnetite nanoparticles. [Link]

-

ResearchGate. (2014). Thermodynamic Properties for Arsenic Minerals and Aqueous Species. [Link]

-

AIP Publishing. (1962). Solubility of Zinc in Gallium Arsenide. [Link]

-

PubMed Central. (2022). Speciation and Thermodynamic Study of Arsenic(III)–Pharmaceutical Complexes in Aqueous Solutions. [Link]

-

ACS Publications. Inorganic Chemistry Journal. [Link]

-

RSC Publishing. (2015). The influence of hardness at varying pH on zinc toxicity and lability to a freshwater microalga, Chlorella sp.. [Link]

-

PubMed. (2010). Influence of pH and inorganic phosphate on toxicity of zinc to Arthrobacter sp. isolated from heavy-metal-contaminated sediments. [Link]

-

PubMed Central. (2010). Complexation of Arsenite with Dissolved Organic Matter: Conditional Distribution Coefficients and Apparent Stability Constants. [Link]

Sources

- 1. Köttigite - Wikipedia [en.wikipedia.org]

- 2. Arsenic Speciation - Eurofins USA [eurofinsus.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemistry and Analysis of Arsenic Species in Water, Food, Urine, Blood, Hair, and Nails - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Dissolved Zn and its speciation in the northeastern Indian Ocean and the Andaman Sea [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of hydrochemical parameters and dissolved zinc interaction by using PHREEQC simulation - ProQuest [proquest.com]

- 12. srd.nist.gov [srd.nist.gov]

- 13. ZINC ARSENATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chegg.com [chegg.com]

- 15. Solved Zinc arsenate, Zn3(AsO4)2, is a low solubility | Chegg.com [chegg.com]

- 16. Quercetin Zinc and Iron Metal Complexes Protect against Sodium Arsenite Intoxication in the Hepato-Renal System of Wistar Rats via the Oxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

An In-depth Technical Guide to the Natural Occurrence of Zinc Arsenate Minerals, Featuring Adamite

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of zinc arsenate minerals, with a primary focus on adamite (Zn₂(AsO₄)(OH)). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the geological formation, crystallography, and analytical characterization of these minerals. This document explores the paragenetic relationships of adamite, details advanced analytical methodologies for its identification, and discusses the broader environmental and scientific significance of arsenate mineralogy. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity.

Introduction to Zinc Arsenate Minerals

Zinc arsenate minerals are a group of secondary minerals that form in the oxidized zones of zinc and arsenic-bearing ore deposits.[1][2][3][4] These minerals are the result of the chemical weathering of primary sulfide ores, such as sphalerite (ZnS) and arsenopyrite (FeAsS).[5][6] The presence of these minerals can serve as an indicator for prospectors searching for cobalt and nickel arsenide ores.[7]

Adamite, with the chemical formula Zn₂(AsO₄)(OH), is a prominent member of this group and is isostructural with olivenite (Cu₂(AsO₄)(OH)).[2][8][9] It often forms solid solutions with its copper analogue, leading to a range of compositions and colors.[2][8] The study of these minerals is crucial for understanding geochemical processes in ore deposits and for assessing the environmental mobility of arsenic, a toxic element.[10][11]

Crystallography and Mineral Chemistry of Adamite

Adamite crystallizes in the orthorhombic crystal system, belonging to the Pnnm space group.[8][9] Its structure consists of two types of zinc polyhedra: ZnO₄(OH)₂ octahedra that form chains, and ZnO₄(OH) trigonal bipyramids. These are linked by arsenate (AsO₄) tetrahedra to create a robust framework.[8][9]

Table 1: Crystallographic and Physical Properties of Adamite

| Property | Value | Source(s) |

| Chemical Formula | Zn₂(AsO₄)(OH) | [2][6][8] |

| Crystal System | Orthorhombic | [6][8][9][12] |

| Space Group | Pnnm | [8][9] |

| Unit Cell Parameters | a = 8.304 Å, b = 8.524 Å, c = 6.036 Å | [8] |

| Mohs Hardness | 3.5 | [2][8][12][13] |

| Specific Gravity | 4.32 - 4.48 g/cm³ | [2][8][12] |

| Lustre | Vitreous, Sub-Vitreous, Waxy, Greasy | [8] |

| Color | Colorless, white, yellow, green, pink, purple | [2][8] |

| Fluorescence | May fluoresce and phosphoresce lemon-yellow or bright green under SW and LW UV light | [2][5][12][14] |

The vibrant coloration of adamite is often due to the presence of impurities. For instance, copper substitutions can result in green to blue hues, while cobalt can impart a pink or purple color.[8][15] Iron is also a common impurity, often leading to yellow and brownish tones.[2]

Geological Environments of Formation

Adamite is exclusively a secondary mineral, meaning it forms from the alteration of pre-existing primary minerals.[1][2][3][5][8][12][15] The specific geological environment required for its formation is the oxidized (or weathered) zone of hydrothermal ore deposits rich in both zinc and arsenic.[1][2][3][5][15]

The formation process involves the breakdown of primary sulfide minerals, such as sphalerite (ZnS) and arsenic-bearing sulfides, through exposure to oxygenated surface waters.[5] This weathering process leaches zinc and arsenic, which then react to form stable arsenate minerals like adamite under specific pH and redox conditions.[5]

Notable localities for high-quality adamite specimens include the Ojuela Mine in Mexico, the Tsumeb Mine in Namibia, and the Lavrion Mining District in Greece.[5][15]

Paragenesis and Associated Minerals

Paragenesis refers to the sequence of mineral formation in a particular geological setting.[16] Understanding the paragenesis of adamite provides valuable insights into the geochemical evolution of an ore deposit. Adamite is typically found in association with a suite of other secondary minerals.

Commonly associated minerals include:

The general sequence of deposition in these oxidized zones often begins with the formation of iron and manganese oxides, followed by sulfates, carbonates, and then arsenates.[16] The specific sequence can vary depending on local geochemical conditions.

Caption: Paragenetic sequence of adamite formation.

Advanced Analytical Techniques for Characterization

The accurate identification and characterization of zinc arsenate minerals require a combination of analytical techniques.[18] Each method provides unique information about the mineral's chemistry, structure, and morphology.

Caption: Workflow for mineral characterization.

X-Ray Diffraction (XRD)

Principle: XRD is a non-destructive technique that provides information about the crystallographic structure of a material.[18][19] By bombarding a powdered sample with X-rays and measuring the diffraction pattern, one can identify the mineral based on its unique crystal lattice.

Protocol:

-

Sample Preparation: A small, representative portion of the mineral is ground into a fine powder (typically <10 µm) to ensure random crystal orientation.

-

Mounting: The powder is packed into a sample holder.

-

Data Acquisition: The sample is placed in a powder diffractometer. The instrument scans a range of 2θ angles while recording the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to a database of known mineral patterns, such as the International Centre for Diffraction Data (ICDD) database, for phase identification.

Causality: Grinding the sample is crucial to overcome preferred orientation effects, which can alter the relative intensities of the diffraction peaks and lead to misidentification.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

Principle: SEM provides high-resolution images of a sample's surface morphology.[20] When coupled with EDS, it allows for the qualitative and semi-quantitative analysis of the elemental composition of the sample.[20][21]

Protocol:

-

Sample Preparation: A small fragment of the mineral or a polished thin section is mounted on an SEM stub. For non-conductive samples like adamite, a thin conductive coating (e.g., carbon or gold) is applied to prevent charging.[20]

-

Imaging: The sample is introduced into the SEM's vacuum chamber. An electron beam is scanned across the surface to generate images that reveal topographical and compositional information.

-

EDS Analysis: The electron beam is focused on a specific point or area of interest. The interaction of the beam with the sample generates characteristic X-rays, which are detected by the EDS detector. The energy of these X-rays corresponds to specific elements, allowing for compositional analysis.

Causality: The conductive coating is essential for dissipating the electrical charge that builds up from the electron beam, ensuring stable and high-quality imaging and accurate EDS data.

Raman Spectroscopy

Principle: Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices.[18][22] It is particularly useful for identifying minerals with the same chemical formula but different crystal structures (polymorphs) and for detecting specific molecular groups, such as (AsO₄) and (OH).

Protocol:

-

Sample Preparation: Typically, no sample preparation is required.[22] The mineral can be analyzed directly.

-

Data Acquisition: A laser is focused onto the sample surface. The scattered light is collected and analyzed by a spectrometer. The Raman spectrum is a plot of the intensity of the scattered light versus the energy shift (Raman shift).

-

Data Analysis: The resulting spectrum, with its characteristic peaks, serves as a "fingerprint" for the mineral and can be compared to reference databases.

Causality: Raman spectroscopy is highly sensitive to the local chemical environment and bonding within a crystal, making it an excellent complementary technique to XRD for unambiguous mineral identification.

Environmental and Scientific Significance

The study of zinc arsenate minerals like adamite is not purely academic. These minerals play a significant role in the environmental fate of arsenic in areas affected by mining.[10][11][23] The formation of secondary arsenate minerals can sequester arsenic, reducing its mobility and bioavailability in soils and water.[11][24] However, changes in environmental conditions, such as pH, can lead to the dissolution of these minerals and the release of arsenic.[25][26]

For drug development professionals, understanding the crystal chemistry of arsenicals can provide insights into the interaction of arsenic-based compounds with biological systems. While inorganic arsenic is toxic, certain organoarsenic compounds have been investigated for their therapeutic potential.

Conclusion

Adamite and other zinc arsenate minerals are fascinating products of the Earth's near-surface geochemical processes. Their formation in the oxidized zones of ore deposits provides a window into the complex interplay of weathering, dissolution, and precipitation. A multi-technique analytical approach, combining XRD, SEM-EDS, and Raman spectroscopy, is essential for their accurate characterization. A thorough understanding of their occurrence and properties is vital for mineral exploration, environmental management, and potentially for inspiring novel chemical research.

References

-

Mindat.org. (n.d.). Adamite: Mineral information, data and localities. Retrieved from [Link]

-

Geology Science. (2023, August 24). Adamite: Properties, Formation, Occurrence and Uses. Retrieved from [Link]

-

Hill, R. J. (1976). The crystal structure and infrared properties of adamite. American Mineralogist, 61(9-10), 979-986. Retrieved from [Link]

-

Fierce Lynx Designs. (2025, September 22). Adamite: Properties, Benefits, and Uses Explained. Retrieved from [Link]

-

All Minerals Rock. (n.d.). Adamite - Details and Facts. Retrieved from [Link]

-

Grokipedia. (n.d.). Arsenate mineral. Retrieved from [Link]

-

Celestial Earth Minerals. (n.d.). Adamite. Retrieved from [Link]

-

Ruby Glint. (n.d.). How to Identify Adamite | Properties, Meaning & Uses. Retrieved from [Link]

-

Museum Wales. (n.d.). Adamite - Mineral Database. Retrieved from [Link]

-

National Gem Lab. (n.d.). Adamite. Retrieved from [Link]

-

Wikipedia. (n.d.). Adamite. Retrieved from [Link]

-

Gatta, G. D., et al. (2016). Crystal structure of adamite at high temperature. Mineralogical Magazine, 80(5), 901-914. Retrieved from [Link]

-

Gem Rock Auctions. (2022, September 9). Adamite Gemstone: Properties, Meanings, Value & More. Retrieved from [Link]

-

Mindat.org. (2025, December 30). General: Analysis of minerals. Retrieved from [Link]

-

ClassicGems.net. (n.d.). Adamite. Retrieved from [Link]

-

The Crystal Council. (n.d.). Adamite Meanings and Crystal Properties. Retrieved from [Link]

-

Hudson Institute of Mineralogy. (n.d.). Adamite Zn2(AsO4)(OH). Handbook of Mineralogy. Retrieved from [Link]

-

Drahota, P., & Filippi, M. (2009). Secondary arsenic minerals in the environment: a review. Environmental international, 35(8), 1243–1255. Retrieved from [Link]

-

ResearchGate. (n.d.). Secondary arsenic minerals in the environment: A review. Retrieved from [Link]

-

Britannica. (2026, January 2). Arsenate mineral. Retrieved from [Link]

-

Campbell, K. M., & O'Day, P. A. (2017). Chemistry and Mineralogy of Arsenic. Elements, 13(2), 95-100. Retrieved from [Link]

-

ResearchGate. (n.d.). THE MINERALOGY OF ARSENATES RELATING TO ARSENIC - IMPURITY CONTROL. Retrieved from [Link]

-

ResearchGate. (n.d.). Mineralogical investigations using XRD, XRF, and Raman spectroscopy in a combined approach. Retrieved from [Link]

-

Craw, D., & Wilson, N. (2010). Climatic and compositional controls on secondary arsenic mineral formation in high-arsenic mine wastes, South Island, New Zealand. New Zealand Journal of Geology and Geophysics, 53(2-3), 155-168. Retrieved from [Link]

-

Mineralanalytik. (n.d.). Energy dispersive Xray spectroscopy (SEM-EDS). Retrieved from [Link]

-

Frost, R., Kloprogge, T., & Schmidt, J. (n.d.). Non-destructive identification of minerals by Raman microscopy. Retrieved from [Link]

-

GFZpublic. (2022, April 2). Performance of analytical techniques (XRD, EPMA, SWIR imaging) for the identification of minerals frequently formed during. Retrieved from [Link]

-

University of Otago. (2010, June 1). Climatic and compositional controls on secondary arsenic mineral formation in high-arsenic mine wastes, South Island, New Zealand. Retrieved from [Link]

-

Taylor & Francis Online. (2010, September 27). Climatic and compositional controls on secondary arsenic mineral formation in high-arsenic mine wastes, South Island, New Zealand. Retrieved from [Link]

-

PubChem. (n.d.). Zinc arsenate. Retrieved from [Link]

-

International Zinc Association. (n.d.). Natural. Retrieved from [Link]

-

AZoMining. (n.d.). Adamite – Occurrence, Properties, and Distribution. Retrieved from [Link]

-

SlidePlayer. (2024, December 24). Mineral Paragenesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Zinc. Retrieved from [Link]

-

Minerals Education Coalition. (n.d.). Arsenic. Retrieved from [Link]

Sources

- 1. rubyglint.com [rubyglint.com]

- 2. Adamite - Wikipedia [en.wikipedia.org]

- 3. Adamite : ClassicGems.net [classicgems.net]

- 4. azomining.com [azomining.com]

- 5. geologyscience.com [geologyscience.com]

- 6. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]

- 7. Arsenate mineral | Structure, Occurrence, Chemistry | Britannica [britannica.com]

- 8. mindat.org [mindat.org]

- 9. msaweb.org [msaweb.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Secondary arsenic minerals in the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. allmineralsrock.com [allmineralsrock.com]

- 13. Adamite - Celestial Earth Minerals [celestialearthminerals.com]

- 14. Adamite - National Gem Lab [nationalgemlab.in]

- 15. fiercelynxdesigns.com [fiercelynxdesigns.com]

- 16. oms.bdu.ac.in [oms.bdu.ac.in]

- 17. handbookofmineralogy.org [handbookofmineralogy.org]

- 18. mindat.org [mindat.org]

- 19. researchgate.net [researchgate.net]

- 20. Energy dispersive Xray spectroscopy (SEM-EDS) [mineralanalytik.de]

- 21. gfzpublic.gfz.de [gfzpublic.gfz.de]

- 22. Non-destructive identification of minerals by Raman microscopy | The Infrared and Raman Discussion Group [irdg.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 25. Research Portal [ourarchive.otago.ac.nz]

- 26. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Orthoarsenate

Executive Summary

Zinc orthoarsenate (Zn₃(AsO₄)₂) is an inorganic compound of significant interest due to its presence in mineralogy and its historical use in industrial applications. This technical guide provides a comprehensive overview of its core physical and chemical properties for researchers, scientists, and drug development professionals. The document delves into the compound's structural attributes, chemical reactivity, thermal stability, and solubility, supported by established experimental methodologies. Furthermore, it outlines critical safety and handling protocols, reflecting the compound's inherent toxicity. The synthesis of this guide is grounded in authoritative scientific literature to ensure accuracy and trustworthiness, providing a foundational resource for professionals working with or studying this compound.

Compound Identification and Nomenclature

Zinc orthoarsenate is the most common form of zinc arsenate. It is crucial to distinguish it from other zinc-arsenic compounds.

-

Chemical Name: trizinc diarsorate[1]

-

Synonyms: Zinc ortho-arsenate, Arsenic acid (H₃AsO₄), zinc salt (2:3)[1]

The compound can exist in both anhydrous and hydrated forms. The octahydrate, Zn₃(AsO₄)₂·8H₂O, is found naturally as the mineral koettigite .[1] Another related mineral is adamite , a basic zinc arsenate with the formula Zn₂(AsO₄)(OH).

Physical Properties

The physical characteristics of zinc orthoarsenate are fundamental to its handling, processing, and identification. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 474.0 g/mol | [1] |

| Appearance | White, odorless powder. | [1] |

| Density | 3.31 g/cm³ at 15°C (59°F) | [1] |

| Melting Point | Data not available; decomposes upon heating. | |

| Solubility | Insoluble in water. Soluble in acids, alkali hydroxides, and ammonia. | [1][2] |

Zinc orthoarsenate's insolubility in water is a key characteristic, influencing its environmental persistence and bioavailability. Its solubility in acidic and basic solutions is due to the reaction of the arsenate anion, a conjugate base of a weak acid, and the amphoteric nature of zinc.

Chemical Properties and Reactivity

The chemical behavior of zinc orthoarsenate is dictated by the properties of the zinc(II) cation and the arsenate(V) anion.

Reactivity Profile

Zinc orthoarsenate is a relatively stable compound but exhibits reactivity under certain conditions.

-

Redox Reactions: It is considered a weak oxidizing agent and may react with strong or weak reducing agents.[2]

-

Acid-Base Reactions: As a salt of a weak acid (arsenic acid) and a relatively weak base (zinc hydroxide), it reacts with strong acids to protonate the arsenate anion and with strong bases and complexing agents (like ammonia) to form soluble zinc complexes, such as [Zn(NH₃)₄]²⁺.

-

Water Reactivity: The compound is not water-reactive.[2]

Thermal Decomposition

Zinc orthoarsenate is non-combustible but will decompose upon heating.[1] The thermal decomposition process is hazardous as it is expected to produce highly toxic and corrosive fumes of arsenic oxides (e.g., As₂O₃, As₂O₅) and zinc oxide (ZnO).[1]

Caption: Conceptual pathway for the thermal decomposition of zinc orthoarsenate.

The specific decomposition temperature and the exact nature of the arsenic oxide species formed can vary based on the heating rate and atmospheric conditions. Due to the potential for container explosion upon heating, this process must be avoided or conducted with extreme caution under controlled conditions.[1]

Crystal Structure

The arrangement of atoms in the solid state dictates many of the material's properties. While data on the anhydrous form is scarce, the crystal structure of a synthetic hydrated zinc arsenate, [Zn₃(AsO₄)₂]₃·4H₂O, has been elucidated.[3] This structure provides valuable insight into the coordination chemistry of zinc and arsenate.

The structure is complex, featuring five unique zinc coordination environments:

-

Zn1: Tetrahedrally coordinated.

-

Zn2: Trigonal bipyramidally coordinated.

-

Zn3, Zn4, Zn5: Octahedrally coordinated.[3]

The arsenate ions (AsO₄³⁻) act as multidentate ligands, bridging multiple zinc centers. The framework is built from vertex-sharing AsO₄ tetrahedra, ZnO₄ tetrahedra, ZnO₅ trigonal bipyramids, and ZnO₆ octahedra.[3][4] This intricate connectivity results in a dense, three-dimensional framework. Water molecules are also integrated into the structure, with some acting as terminal ligands on zinc centers and others bridging between zinc polyhedra.[3]

Caption: Simplified diagram of zinc and arsenate coordination.

Experimental Methodologies

The synthesis and characterization of zinc orthoarsenate require precise control due to the toxicity of the reagents and products.

Synthesis via Aqueous Precipitation

This protocol describes a general method for synthesizing zinc orthoarsenate by reacting a soluble zinc salt with a soluble arsenate salt.

Causality: This method relies on the low aqueous solubility of zinc orthoarsenate. By mixing solutions of its constituent ions, the product precipitates out of the solution, allowing for its isolation. The choice of sodium arsenate as the arsenic source and zinc sulfate provides readily soluble, cost-effective starting materials.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.3 M solution of zinc sulfate (ZnSO₄·7H₂O) in deionized water.

-

Prepare a 0.2 M solution of dibasic sodium arsenate (Na₂HAsO₄·7H₂O) in deionized water.

-

-

Precipitation:

-

In a fume hood, place the zinc sulfate solution in a beaker on a magnetic stir plate and begin stirring.

-

Slowly add the sodium arsenate solution dropwise to the zinc sulfate solution. A white precipitate of zinc orthoarsenate will form immediately.

-

The reaction is: 3 ZnSO₄(aq) + 2 Na₂HAsO₄(aq) → Zn₃(AsO₄)₂(s) + 2 Na₂SO₄(aq) + 2 H₂SO₄(aq)

-

-

Digestion and Isolation:

-

After the addition is complete, continue stirring the suspension at 60-80°C for 1-2 hours. This "digestion" step promotes the growth of larger, more easily filterable crystals.[5]

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate by resuspending it in deionized water and filtering. Repeat this washing step 3-4 times to remove soluble byproducts.

-

-

Drying:

-

Dry the filtered solid in a drying oven at 100-110°C overnight.

-

-

Validation: The identity and purity of the synthesized powder should be confirmed using techniques described in section 5.2.

Caption: General workflow for the synthesis and validation of zinc orthoarsenate.

Characterization Techniques

-

Powder X-ray Diffraction (PXRD): Used to confirm the crystalline phase and purity of the final product. The resulting diffraction pattern can be compared to known standards for zinc orthoarsenate.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the arsenate (AsO₄³⁻) group, typically observed in the 800-900 cm⁻¹ region.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition profile of the compound. For hydrated forms, TGA can quantify the water content by identifying mass loss at temperatures around 100-200°C.[6]

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized powder.

Safety and Handling

Zinc orthoarsenate is highly toxic and a known human carcinogen due to its arsenic content. All handling must be performed with appropriate engineering controls and personal protective equipment.

Toxicological Profile

-

Acute Toxicity: Highly toxic if inhaled or ingested.[1] May be fatal. Symptoms can include burning sensations, abdominal pain, vomiting, and diarrhea.[2]

-

Chronic Toxicity: Prolonged exposure to arsenic compounds can lead to arsenic poisoning, skin lesions, peripheral neuropathy, and an increased risk of cancer (skin, lung, bladder).

-

Carcinogenicity: Arsenic and inorganic arsenic compounds are classified as Group 1 carcinogens ("carcinogenic to humans") by IARC.

Exposure Controls and Personal Protection

-

Engineering Controls: Always handle zinc orthoarsenate within a certified chemical fume hood or a glovebox to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator with high-efficiency particulate filters is required if there is a risk of dust generation.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

-

-

Hygiene: Do not eat, drink, or smoke in areas where zinc orthoarsenate is handled. Wash hands thoroughly after handling.

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep or scoop the solid material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust. Do not use water to clean up spills, as this may create a more easily dispersed slurry.

-

Disposal: Dispose of zinc orthoarsenate and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

Conclusion

Zinc orthoarsenate is a well-defined inorganic compound with distinct physical and chemical properties. Its high toxicity necessitates stringent safety protocols during handling, synthesis, and disposal. A thorough understanding of its insolubility, reactivity with acids and bases, thermal decomposition behavior, and complex crystal structure is essential for any researcher or scientist in the field. The methodologies and data presented in this guide offer a comprehensive foundation for the safe and effective study of this material.

References

-

Feng, P., Bu, X., & Stucky, G. D. (1997). A Synthetic Hydrated Zinc Arsenate Constructed from Tetrahedral, Trigonal Bipyramidal and Octahedral Zinc Polyhedra: [Zn₃(AsO₄)₂]₃·4H₂O. Acta Crystallographica Section C: Crystal Structure Communications, 53(8), 997-1000. [Link]

-

Ghahremaninezhad, A., & Radzinski, R. (2012). The Synthesis of Crystalline, Mono-Phase Copper and Zinc Arsenates (III). International Journal of Minerals, Metallurgy, and Materials, 19(11), 1055-1062. [Link]

-

PubChem. (n.d.). Zinc arsenate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheetham, A. K., Fjellvåg, H., Gier, T. E., Stucky, G. D., & Rao, C. N. R. (2001). A three-dimensional open-framework zinc arsenate, (C₄H₁₂N₂)₂[Zn₇(AsO₄)₆(H₂O)₂]. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 1), 1-2. [Link]

-

Ye, F., Chen, H., Wang, X., Shentu, B., & Weng, Z. (2019). Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). Polymers, 11(2), 194. [Link]

Sources

Introduction: Charting the Material Landscape of Zinc and Arsenic

An In-depth Technical Guide to the Zinc-Arsenic (Zn-As) Phase Diagram